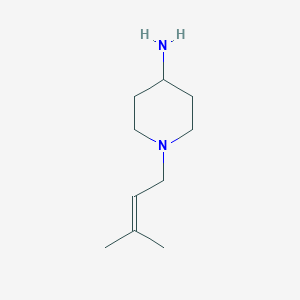

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

Overview

Description

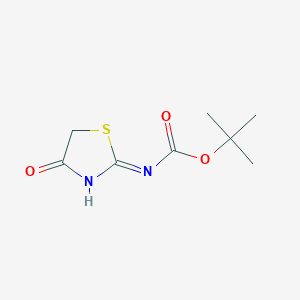

“1-(3-Methylbut-2-en-1-yl)piperidin-4-amine” is a chemical compound . It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom . Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties .

Synthesis Analysis

Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis

The molecular structure of “1-(3-Methylbut-2-en-1-yl)piperidin-4-amine” includes a six-membered ring with one nitrogen atom . It contains a total of 47 bonds, including 17 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Scientific Research Applications

Synthesis and Applications in Chemistry

- Synthesis of Key Intermediates : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of antibiotics like premafloxacin, is synthesized through a process involving 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine derivatives (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

- Alkyne-Iminium Ion Cyclizations : Utilized in nucleophile-promoted alkyne-iminium ion cyclizations, forming compounds like (E)-1-Benzyl-3-(1-iodoethylidene)piperidine (Arnold, Overman, Sharp, & Witschel, 2003).

Applications in Pharmaceutical Research

- Pharmacological Evaluation : Used in the synthesis and pharmacological evaluation of compounds like aminopyrimidines, which exhibit properties of 5-HT1A agonists (Dounay et al., 2009).

- Growth Hormone Secretagogue Studies : Investigated in the context of growth hormone secretagogues, revealing insights into gas-phase rearrangements and amide bond cleavages (Qin, 2002).

Other Scientific Applications

- Chemical Activation and Maillard Reaction Products : Explored for its role in the formation of lysine-specific Maillard reaction products and interactions with formaldehyde (Nikolov & Yaylayan, 2010).

- Synthesis of Novel Compounds : Utilized in the synthesis of complex compounds like 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, followed by a thorough analysis of molecular geometry and properties (Fatma et al., 2017).

properties

IUPAC Name |

1-(3-methylbut-2-enyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h3,10H,4-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGWRPSCTUYREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1CCC(CC1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)

![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)

![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)

![Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417704.png)

![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)

![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1417708.png)

![2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417709.png)

![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)

![3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417714.png)